molecular formula C7H7Cl3FN B2883259 (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride CAS No. 2089256-08-4

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride

Cat. No.: B2883259
CAS No.: 2089256-08-4
M. Wt: 230.49
InChI Key: CELUSJXOYUXYDJ-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H6Cl2FN·HCl. It is a white to off-white powder that is soluble in water. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride typically involves the reaction of 3,5-dichloro-2-fluorobenzaldehyde with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine. The amine is then treated with hydrochloric acid to yield the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can produce a variety of substituted phenylmethanamine derivatives.

Scientific Research Applications

(3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dichloro-2-fluorobenzaldehyde): A precursor in the synthesis of (3,5-Dichloro-2-fluorophenyl)methanamine hydrochloride.

    (3,5-Dichloro-2-fluorophenol): Another related compound with similar structural features.

    (3,5-Dichloro-2-fluoroaniline): Shares the dichloro and fluoro substituents but differs in functional groups.

Uniqueness

This compound is unique due to its specific combination of chlorine and fluorine substituents on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various specialized applications in scientific research and industry.

Properties

IUPAC Name

(3,5-dichloro-2-fluorophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2FN.ClH/c8-5-1-4(3-11)7(10)6(9)2-5;/h1-2H,3,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELUSJXOYUXYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)F)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl3FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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